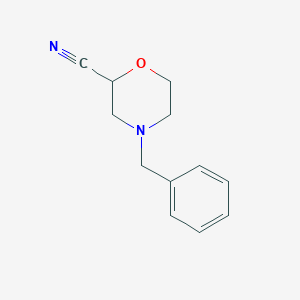

4-Benzylmorpholine-2-carbonitrile

Beschreibung

Significance as a Privileged Scaffold in Organic and Medicinal Chemistry

In the landscape of drug discovery and organic synthesis, the concept of a "privileged scaffold" is of paramount importance. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. acs.org These structures serve as versatile templates for the design and synthesis of compound libraries, thereby increasing the efficiency of identifying new drug candidates. researchgate.netnih.gov The core structures of many natural products are considered privileged scaffolds due to their evolutionary refinement to interact with biological systems. researchgate.net

The morpholine (B109124) ring, a key component of 4-Benzylmorpholine-2-carbonitrile, is widely recognized as a privileged structure in medicinal chemistry. Its presence in over 20 FDA-approved drugs is a testament to its favorable properties. nih.gov The morpholine moiety can advantageously influence key pharmacokinetic properties such as lipophilicity and metabolic stability. nih.gov The inclusion of a benzyl (B1604629) group and a reactive nitrile function on this scaffold, as seen in this compound, offers a rich platform for chemical diversification and the exploration of new chemical space.

Research Context within Morpholine Chemistry and Analogues

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. acs.org This combination of features imparts a unique set of physicochemical properties, including a flexible conformation and the ability to participate in both hydrogen bonding and lipophilic interactions. anichemllc.com In the context of central nervous system (CNS) drug discovery, for instance, the morpholine ring is often incorporated to enhance potency, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. anichemllc.comnih.gov

The synthesis of substituted morpholines is an active area of research, with numerous methods being developed to create a diverse range of analogues. organic-chemistry.orgsigmaaldrich.com These synthetic efforts are driven by the need for novel building blocks in drug discovery and materials science. The study of this compound and its potential reactions and applications fits squarely within this ongoing research narrative, contributing to the broader understanding of how modifications to the morpholine scaffold can influence molecular properties and function.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYNSSXFPEQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576336 | |

| Record name | 4-Benzylmorpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126645-52-1 | |

| Record name | 4-Benzylmorpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylmorpholine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Benzylmorpholine 2 Carbonitrile and Its Derivatives

Established Synthetic Routes

Established synthetic pathways to 4-benzylmorpholine-2-carbonitrile and its derivatives often involve multi-step sequences that allow for the controlled introduction of the required functional groups. These methods provide a foundational framework for accessing a variety of substituted morpholines.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a cornerstone for constructing complex molecules like this compound, where the morpholine (B109124) ring is assembled and subsequently functionalized. A common strategy begins with the formation of the morpholine scaffold from readily available starting materials, such as vicinal amino alcohols. researchgate.net For instance, a 1,2-amino alcohol can undergo annulation with reagents like chloroacetyl chloride to form a morpholinone, which is then reduced to the morpholine ring. chemrxiv.org Another approach involves the reaction of N-benzylethanolamine with 2-bromo-1,1-diethoxyethane to form N-benzyl-2-hydroxymorpholine, a key intermediate that can be further functionalized. tandfonline.com

Once the N-benzylated morpholine ring is in place, the introduction of the C-2 carbonitrile can be envisioned through a sequence of reactions. This might involve the conversion of a C-2 hydroxyl group, as in N-benzyl-2-hydroxymorpholine, to a suitable leaving group, followed by nucleophilic substitution with a cyanide source. Alternatively, a C-2 aldehyde function can be introduced and then converted to the nitrile. These multi-step approaches, while sometimes lengthy, offer the flexibility to introduce a wide range of substituents on the morpholine ring. e3s-conferences.org

A plausible multi-step synthesis for this compound is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Ring Formation | N-benzylethanolamine, 2-bromo-1,1-diethoxyethane | N-benzyl-2-hydroxymorpholine tandfonline.com |

| 2 | Oxidation | N-benzyl-2-hydroxymorpholine, Oxidizing agent (e.g., PCC) | 4-benzylmorpholin-2-one (B1580763) |

| 3 | Conversion to Imine | 4-benzylmorpholin-2-one, Amine source | Intermediate imine |

| 4 | Cyanation | Intermediate imine, Cyanide source (e.g., TMSCN) | This compound |

Formylation and Benzylation of Morpholine Precursors

The formylation and benzylation of morpholine precursors represent a key strategy for the synthesis of the target compound. N-formylation of amines, including morpholine, can be achieved using carbon dioxide and a hydrosilane, which serves as a sustainable approach to introduce a formyl group. acs.orgresearchgate.netsylzyhg.com This N-formylmorpholine can then be a precursor for further functionalization.

Alternatively, one can start with a pre-functionalized morpholine. The benzylation of the morpholine nitrogen is a standard transformation, typically achieved by reacting morpholine or a C-2 functionalized morpholine with benzyl (B1604629) halide in the presence of a base.

A potential route could involve the formylation of a suitable morpholine derivative at the C-2 position. For example, N-benzyl-2-hydroxymorpholine could be oxidized to the corresponding aldehyde (4-benzylmorpholine-2-carbaldehyde). tandfonline.com This aldehyde can then be converted to the nitrile via several methods, such as reaction with hydroxylamine (B1172632) followed by dehydration. The formylation of amines can also be achieved using reagents like methyl formate (B1220265) in the presence of a base catalyst. mdpi.com

Oxidative Functionalization Reactions

Oxidative functionalization provides a direct method for introducing substituents onto the morpholine ring. One relevant approach is the oxidative cyanation of tertiary amines. This method involves the direct C(sp³)–H cyanation adjacent to the nitrogen atom. organic-chemistry.orgresearchgate.net Applying this to 4-benzylmorpholine (B76435) would theoretically yield this compound directly. Such reactions are often promoted by photocatalysts or transition metals and offer an atom-economical route. organic-chemistry.org

Another related strategy is the oxidative coupling of benzylamines to form imines, which can then be intercepted by nucleophiles. acs.org While this is typically used for imine synthesis, modifications could potentially allow for the introduction of a cyano group. For instance, the oxidation of N-benzyl amines can be achieved using a Nickel(II)-NHC catalyst with water. rsc.org

The table below summarizes potential oxidative cyanation approaches:

| Method | Reagents | Substrate | Potential Product |

| Photocatalytic C-H Cyanation | Photocatalyst, Cyanide Source | 4-Benzylmorpholine | This compound organic-chemistry.org |

| S-Oxidation of KSCN | Potassium thiocyanate, Oxidant | 4-Benzylmorpholine | This compound organic-chemistry.org |

| Electrochemical Cyanation | 4-CN-pyridine, Electrolysis | 4-Benzylmorpholine | This compound organic-chemistry.org |

Carboxylation Reactions on Morpholine Rings

While direct carboxylation to form a nitrile is less common, the introduction of a carboxyl or related group which can then be converted to a nitrile is a viable strategy. The Strecker reaction is a classic and versatile method for synthesizing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.comnih.gov In the context of this compound, a precursor such as 4-benzylmorpholin-2-one could be envisioned to react in a Strecker-type synthesis.

The direct cyanation of imines, which can be formed from cyclic ketones, is a well-established route to α-aminonitriles. organic-chemistry.org For example, an imine formed from a morpholinone precursor could be cyanated using trimethylsilyl (B98337) cyanide (TMSCN), often catalyzed by a Lewis acid. nih.gov

Protective Group Strategies in Morpholine Synthesis (e.g., Boc, Fmoc)

Protecting groups are instrumental in multi-step syntheses to mask reactive functional groups and direct reactions to specific sites. In the synthesis of this compound, protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) could be employed on the morpholine nitrogen.

For example, one could start with a C-2 functionalized morpholine where the nitrogen is protected with a Boc group. This would allow for selective reactions at the C-2 position without interference from the nitrogen. After the desired C-2 functionality (e.g., a precursor to the nitrile) is installed, the Boc group can be removed under acidic conditions, and the nitrogen can then be benzylated to yield the final product. This orthogonal strategy ensures high selectivity and is a common tactic in the synthesis of complex substituted morpholines. researchgate.netnih.gov

The use of protecting groups is particularly crucial in stereoselective syntheses to control the configuration of newly formed stereocenters.

Advanced Stereoselective Synthesis

The synthesis of enantiomerically pure this compound requires advanced stereoselective methods. Since the C-2 position is a stereocenter, controlling its configuration is crucial for applications where specific stereoisomers are required.

Several stereoselective strategies for the synthesis of 2-substituted morpholines have been developed. One powerful method is the asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral rhodium catalyst with a large bite angle bisphosphine ligand. rsc.orgsemanticscholar.orgnih.gov This approach can provide 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgsemanticscholar.orgnih.gov A potential precursor for this compound could be a 4-benzyl-2-cyano-5,6-dihydromorpholine, which upon asymmetric hydrogenation would yield the desired enantiopure product.

Other stereoselective methods include:

Palladium-catalyzed hydroamination: This has been used for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

Copper-promoted oxyamination: This method allows for the stereoselective synthesis of 2-aminomethyl functionalized morpholines from alkenes. nih.gov

Ring opening of oxazetidines: Diastereoselective syntheses of 2- and 3-substituted morpholines have been achieved via the base-catalyzed reaction of tosyl-oxazetidines with α-formyl carboxylates. acs.org

Enzyme-catalyzed resolution: An enantioselective synthesis of (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives employed a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov A similar enzymatic resolution could potentially be applied to a racemic precursor of this compound.

These advanced methods provide access to specific stereoisomers of substituted morpholines, which is of great importance in medicinal chemistry and drug discovery. e3s-conferences.orgnih.govresearchgate.net

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzyme-catalyzed kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. wikipedia.org This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the isolation of the other in high enantiomeric excess. wikipedia.orgnih.gov

In the context of morpholine synthesis, enzymes like phosphotriesterase (PTE) from Pseudomonas diminuta have demonstrated high stereoselectivity. nih.gov Variants of PTE, such as G60A-PTE and In1W-PTE, exhibit significant preferences for hydrolyzing specific isomers of chiral phosphoramidate (B1195095) precursors, which are key intermediates in the synthesis of some chiral molecules. nih.govnih.gov For instance, G60A-PTE shows a 165-fold preference for the RP isomer, while In1W-PTE has a remarkable 1400-fold preference for the SP isomer. nih.gov This high degree of selectivity enables the preparative-scale isolation of pure diastereomers. nih.gov

The general principle of enzymatic kinetic resolution involves the conversion of a racemic starting material into an enantioenriched product and unreacted starting material of the opposite configuration. wikipedia.org For example, the kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica lipase (B570770) B (CALB) yields both the acylated amine and the unreacted amine in high enantiomeric excess. wikipedia.org

Table 1: Examples of Enzyme-Catalyzed Kinetic Resolution

| Enzyme | Substrate | Finding | Reference |

| Phosphotriesterase (PTE) variants | Chiral phosphoramidate precursors | High stereoselectivity, enabling isolation of pure diastereomers. nih.govnih.gov | nih.gov |

| Candida antarctica lipase B (CALB) | (±)-8-amino-5,6,7,8-tetrahydroquinoline | Produces both acylated product and unreacted starting material with >97% ee. wikipedia.org | wikipedia.org |

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination is a key strategy for the enantioselective synthesis of chiral amines, including morpholine derivatives. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst to produce a chiral amine.

A notable approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.org This method has been successfully applied to the synthesis of 3-substituted morpholines from aminoalkyne substrates. acs.orgorganic-chemistry.org The process utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced enantioselectively using a Noyori-Ikariya catalyst. acs.org This protocol is effective for a wide range of functional groups and can be scaled up for gram-scale synthesis, yielding products with excellent enantiomeric excesses (>95% ee). acs.org

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgrsc.org By employing a bisphosphine-rhodium catalyst, various 2-substituted chiral morpholines can be obtained in high yields and with up to 99% ee. rsc.orgrsc.org This method is advantageous due to its high efficiency and atom economy. rsc.org

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.orgbeilstein-journals.org For a successful DKR, the rate of racemization must be faster than the rate of the reaction of the slower-reacting enantiomer. nih.gov

This powerful technique has been applied to the synthesis of various chiral compounds, including those with applications in pharmaceuticals. wikipedia.org A common approach involves the use of a combination of an enzyme for the kinetic resolution and a metal catalyst for the racemization. For example, the DKR of (±)-1-phenylethylamine utilizes Candida antarctica lipase B (CALB) and a ruthenium catalyst. beilstein-journals.org

The alcoholytic dynamic kinetic resolution of azlactones is a significant application of DKR for producing enantiomerically enriched α-amino acid derivatives. mdpi.com Furthermore, chemoenzymatic DKR has been successfully used in the synthesis of natural products. wikipedia.org

Table 2: Key Requirements for Successful Dynamic Kinetic Resolution

| Requirement | Description | Reference |

| Irreversible Resolution | The kinetic resolution step should be irreversible to ensure high enantioselectivity. | princeton.edu |

| High Enantiomeric Ratio | The ratio of the reaction rates of the two enantiomers (E = kfast/kslow) should be high (ideally >20). | princeton.edu |

| Fast Racemization | The rate of racemization (kinv) should be at least equal to or greater than the reaction rate of the fast-reacting enantiomer (kR). | princeton.edu |

Chirality Preservation and Transfer in Morpholine Scaffolds

The preservation and transfer of chirality are critical aspects of synthesizing enantiomerically pure morpholine derivatives. Various strategies have been developed to control the stereochemistry during the formation of the morpholine ring.

One approach involves starting with enantiopure building blocks, such as amino alcohols. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been reported, where the key step is a palladium-catalyzed carboamination reaction. nih.gov This method generates the morpholine products as single stereoisomers. nih.gov

Another strategy is the desymmetrization of prochiral starting materials. For instance, a highly diastereoselective desymmetrization of p-quinamines has been achieved through the regioselective ring opening of epoxides and aziridines, leading to fused bicyclic morpholines. researchgate.net

The synthesis of chiral 2,2-disubstituted morpholines has also been accomplished via organocatalytic enantioselective chlorocycloetherification, using a cinchona alkaloid-derived catalyst. rsc.org This method provides access to morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org

Novel Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced innovative techniques for the synthesis of morpholine derivatives, offering improved efficiency, scalability, and access to a wider range of structures.

Flow Chemistry Applications in Morpholine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of morpholines and other heterocyclic compounds. acs.orgnih.gov This technology offers several advantages over traditional batch processes, including enhanced heat transfer, precise control over reaction parameters, and improved safety for highly exothermic reactions. rsc.org

A notable application of flow chemistry is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted morpholines. acs.orgnih.gov This process, which can be performed under continuous flow conditions, utilizes an inexpensive organic photocatalyst and a Lewis acid additive. acs.orgnih.gov The ability to perform multi-step syntheses in a continuous fashion has been demonstrated for the production of pharmaceutical ingredients, showcasing the potential for high productivity. rsc.org For example, a multi-step flow synthesis of the drug linezolid (B1675486) was achieved with a total residence time of 27 minutes. rsc.org

Mitsunobu Reaction for Carbon-Nitrogen Bond Formation

The Mitsunobu reaction is a versatile and widely used method for forming carbon-nitrogen bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles, including morpholines. wikipedia.orgnih.gov This reaction facilitates the conversion of an alcohol to a variety of functional groups, including amines, through a bimolecular nucleophilic substitution mechanism. wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, making it a valuable tool for synthesizing chiral molecules. organic-chemistry.orgmdpi.com

The reaction typically employs triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The choice of nucleophile is crucial, and for the formation of C-N bonds, nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid are commonly used. organic-chemistry.org The reaction has been successfully applied in the total synthesis of numerous natural products. mdpi.com

One of the challenges of the traditional Mitsunobu reaction is the removal of byproducts like triphenylphosphine oxide. To address this, new reagents and purification strategies have been developed to facilitate easier workup. organic-chemistry.org

Table 3: Common Reagents in the Mitsunobu Reaction

| Reagent Type | Examples | Role | Reference |

| Phosphine | Triphenylphosphine (TPP) | Activates the alcohol. | wikipedia.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent. | wikipedia.org |

| Nitrogen Nucleophile | Phthalimide, Hydrazoic acid, Sulfonamides | Provides the nitrogen atom for the C-N bond. | nih.govorganic-chemistry.org |

Synthesis from Amino Acid Precursors

The use of amino acids as chiral building blocks provides an attractive and stereoselective route to complex heterocyclic structures such as this compound and its derivatives. Amino acids offer a readily available source of defined stereochemistry, which can be translated into the target morpholine structure. While a direct, one-step synthesis of this compound from an amino acid precursor is not prominently featured in the literature, established synthetic methodologies for morpholine and its derivatives allow for the construction of a viable multi-step pathway starting from these natural precursors. The strategies generally involve the formation of the core morpholine ring system from an amino acid, followed by or incorporating the introduction of the N-benzyl and C-2 carbonitrile functionalities.

A key approach involves the conversion of amino acids into morpholine-2,5-diones, which serve as versatile intermediates. acs.orgresearchgate.netnih.govresearchgate.net These diones can be synthesized with high yields from a variety of natural hydrophobic amino acids. acs.orgnih.gov The process typically involves an initial reaction of the amino acid with an α-haloacyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid. acs.org This intermediate then undergoes intramolecular cyclization to yield the corresponding morpholine-2,5-dione. acs.orgresearchgate.net

Detailed research findings have demonstrated the successful synthesis of morpholine-2,5-diones from several amino acids. For instance, a simplified and high-yield protocol has been developed for hydrophobic amino acids including leucine, isoleucine, valine, and phenylalanine. acs.orgnih.gov The following table summarizes the synthesis of various morpholine-2,5-diones from their respective amino acid precursors.

| Amino Acid Precursor | Resulting Morpholine-2,5-dione | Key Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Leucine (Leu) | Leucine-derived Morpholine-2,5-dione | Chloroacetyl chloride, Sodium hydroxide | Biphasic system (diethyl ether/water), 0°C, 7h | 73 | acs.org |

| Isoleucine (Ile) | Isoleucine-derived Morpholine-2,5-dione | Chloroacetyl chloride, Sodium hydroxide | Not specified | High | acs.orgnih.gov |

| Valine (Val) | Valine-derived Morpholine-2,5-dione | Chloroacetyl chloride, Sodium hydroxide | Not specified | High | acs.orgnih.gov |

| Phenylalanine (Phe) | Phenylalanine-derived Morpholine-2,5-dione | Chloroacetyl chloride, Sodium hydroxide | Not specified | High | acs.orgnih.gov |

| Alanine | N-Morpholine-2,5-dione derived from Alanine | N-Chloroacetylchloride | Two-step reaction followed by cyclization | Not specified | researchgate.net |

An alternative and widely applicable strategy involves the initial reduction of the amino acid to a 1,2-amino alcohol. rsc.orgacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This transformation provides a key intermediate for the construction of the morpholine ring. For instance, N-aryl amino acids can undergo a photoredox-catalyzed decarboxylative radical coupling with aldehydes or ketones in water to furnish various 1,2-amino alcohols under mild conditions. rsc.org

Once the 1,2-amino alcohol is obtained, the morpholine ring can be formed through cyclization. A common method involves the reaction of the N-substituted amino alcohol with a two-carbon electrophile, such as ethylene (B1197577) sulfate, which has been shown to be an efficient process for producing morpholines. chemrxiv.orgorganic-chemistry.org For the synthesis of a 4-benzylmorpholine derivative, an N-benzylated amino alcohol would be utilized in this cyclization step. The N-benzylation of the amino alcohol can be achieved through standard alkylation procedures.

The final step in the proposed synthesis of this compound would be the introduction of the nitrile group at the C-2 position. The nitrile functional group, or a cyano group, consists of a carbon atom triple-bonded to a nitrogen atom. wikipedia.org This functional group can be introduced through various methods, including the dehydration of a primary amide or the reaction of a suitable electrophile with a cyanide salt. mu-varna.bg In the context of a morpholine ring, this could potentially be achieved by the conversion of a morpholin-2-one (B1368128) derivative to the corresponding 2-hydroxymorpholine, followed by substitution with a cyanide nucleophile. The reactivity of the nitrile group's carbon atom as an electrophile makes it a valuable synthon in organic chemistry. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Benzylmorpholine 2 Carbonitrile Analogs

Reactions of the Carbonitrile Group

The carbonitrile (or cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities like carboxylic acids, amines, and ketones.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For 4-benzylmorpholine-2-carbonitrile, this would result in the formation of 4-benzylmorpholine-2-carboxylic acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed. chemistrysteps.com

Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide. chemguide.co.uk This process initially forms the salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org The choice between acidic and alkaline hydrolysis often depends on the compatibility of other functional groups within the molecule with the reaction conditions. The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net

Reduction to Amines: The carbonitrile group can be reduced to a primary amine, providing a route to compounds such as 4-benzylmorpholine-2-methanamine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO2) under a hydrogen atmosphere. pressbooks.pub To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. Another powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH4). The reaction with LiAlH4 is typically carried out in an etheral solvent, followed by an aqueous workup to yield the primary amine.

Reaction with Grignard Reagents: The reaction of nitriles with Grignard reagents provides a valuable method for the synthesis of ketones. masterorganicchemistry.com The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent, followed by aqueous workup, would be expected to produce a 2-acyl-4-benzylmorpholine derivative. pressbooks.pubmasterorganicchemistry.com

| Reactant | Reagents and Conditions | Product | Reference(s) |

|---|

| this compound | 1. Grignard Reagent (R-MgX) 2. H3O+ | 2-Acyl-4-benzylmorpholine | pressbooks.pubmasterorganicchemistry.com | | this compound | H2, Raney Nickel | 4-Benzylmorpholine-2-methanamine | pressbooks.pub | | this compound | 1. LiAlH4 2. H2O | 4-Benzylmorpholine-2-methanamine | wikipedia.org | | this compound | H3O+, heat | 4-Benzylmorpholine-2-carboxylic acid | libretexts.orgchemguide.co.uk | | this compound | 1. NaOH, heat 2. H3O+ | 4-Benzylmorpholine-2-carboxylic acid | libretexts.orgchemguide.co.uk |

Reactivity of Related Functional Groups

The aldehyde functional group is structurally related to the carbonitrile group and exhibits a rich and varied reactivity profile. The study of 4-benzylmorpholine-2-carbaldehyde (B591162), a close analog of the title compound, provides significant insight into these reactions.

Nucleophilic Addition Reactions of Aldehydes

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes and can lead to a variety of products. masterorganicchemistry.comlibretexts.orgnih.gov For example, the addition of a Grignard reagent to an aldehyde will produce a secondary alcohol after an acidic workup. pressbooks.publibretexts.orgmasterorganicchemistry.com In the case of 4-benzylmorpholine-2-carbaldehyde, reaction with a Grignard reagent would yield a secondary alcohol derivative. Similarly, the addition of cyanide ion (from a source like HCN or KCN) to an aldehyde results in the formation of a cyanohydrin. libretexts.org

Condensation Reactions and Imine/Enamine Formation

Aldehydes readily undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. khanacademy.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net The reaction of an aldehyde with a primary amine yields an imine, which contains a carbon-nitrogen double bond. khanacademy.orglibretexts.orgmasterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. libretexts.orglibretexts.org For example, 4-benzylmorpholine-2-carbaldehyde would react with a primary amine to form the corresponding imine derivative.

When an aldehyde reacts with a secondary amine, an enamine is formed. khanacademy.org Enamines are characterized by a nitrogen atom attached to a carbon-carbon double bond. The formation of enamines from morpholine (B109124) derivatives and aldehydes has been studied, although morpholine-derived enamines are noted to be less reactive than those derived from pyrrolidine (B122466) or piperidine (B6355638) due to the electronic effects of the oxygen atom in the morpholine ring. nih.govresearchgate.net

Cannizzaro Reactions

Aldehydes that lack an alpha-hydrogen, such as 4-benzylmorpholine-2-carbaldehyde, can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. khanacademy.org In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another molecule is oxidized to the corresponding carboxylic acid. khanacademy.org Therefore, treatment of 4-benzylmorpholine-2-carbaldehyde with a concentrated base would be expected to yield 4-benzylmorpholine-2-methanol and 4-benzylmorpholine-2-carboxylic acid.

Oxidation and Reduction Pathways

The 4-benzylmorpholine (B76435) scaffold can undergo various oxidation and reduction reactions, affecting both the morpholine ring and the benzyl (B1604629) group.

Oxidation: The nitrogen atom of the morpholine ring can be oxidized. For instance, N-benzylmorpholine can be oxidized to the corresponding N-oxide. The benzyl group itself can also be a site of oxidation. For example, the benzylic C-H bond can be oxidized under certain conditions.

Reduction: The morpholine ring is generally stable to reduction, but under harsh conditions, it can be cleaved. A more common and synthetically useful reduction is the reductive cleavage of the N-benzyl group. This debenzylation can often be achieved by catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. This reaction removes the benzyl protecting group, yielding the corresponding secondary amine, morpholine-2-carbonitrile (B154031) in this case.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 4-benzylmorpholine system can occur at several positions, depending on the substrate and reaction conditions.

Substitution on the Benzyl Group: The benzyl group can be cleaved through nucleophilic displacement, although this is less common than reductive cleavage. More typically, nucleophilic substitution reactions can occur on the phenyl ring of the benzyl group, especially if it is activated by other substituents.

Substitution on the Morpholine Ring: Nucleophilic substitution reactions directly on the morpholine ring are also possible. For example, in appropriately substituted morpholine derivatives, a leaving group on the ring can be displaced by a nucleophile.

| Compound Name | Structure |

|---|---|

| This compound | |

| 4-Benzylmorpholine-2-carboxylic acid |  |

| 4-Benzylmorpholine-2-methanamine |  |

| 2-Acyl-4-benzylmorpholine | |

| 4-Benzylmorpholine-2-carbaldehyde |  |

| 4-Benzylmorpholine-2-methanol | |

| 4-Benzylmorpholine N-oxide | |

| Morpholine-2-carbonitrile |

Intramolecular Cyclization Phenomena

Intramolecular cyclization reactions are pivotal in constructing complex molecular architectures from simpler precursors. In analogs of this compound, the presence of the nitrile group at the C2 position offers a unique handle for such transformations. While direct studies on this compound are not extensively documented, analogous cyclizations involving N-cyano groups in other heterocyclic systems provide valuable insights.

For instance, the intramolecular cyclization of N-cyano sulfoximines can be promoted by activating the N-cyano group with halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This activation facilitates the nucleophilic attack from another part of the molecule, leading to ring formation. In a hypothetical scenario for a this compound analog with a suitable nucleophile, a similar activation of the C2-nitrile could initiate cyclization.

The general mechanism would likely involve:

Activation of the nitrile group by a Lewis or Brønsted acid.

Nucleophilic attack from a pendant group onto the activated carbon of the nitrile.

Subsequent rearrangement or proton transfer to yield the cyclized product.

Palladium-catalyzed carboamination reactions represent another powerful strategy for synthesizing substituted morpholines, which can be considered a form of intramolecular cyclization. nih.govnih.gov In these reactions, an appropriately substituted ethanolamine (B43304) derivative undergoes a Pd-catalyzed coupling with an aryl or alkenyl halide to form the morpholine ring with high stereocontrol. nih.govnih.gov The mechanism is believed to proceed through a key palladium(aryl)(amido) intermediate, followed by syn-aminopalladation. nih.gov

| Reaction Type | Key Reagents/Catalysts | Plausible Intermediate | Outcome | Reference |

| N-Cyano Group Activation | Trifluoroacetic anhydride (TFAA) | Activated N-cyano species | Thiadiazinone 1-oxides | nih.gov |

| Pd-Catalyzed Carboamination | Pd(0), Ligands (e.g., P(tBu)3) | Palladium(aryl)(amido) complex | Substituted Morpholines | nih.govnih.gov |

Metal-Catalyzed Reaction Mechanisms (e.g., Copper-Catalyzed Carbon-Nitrogen Bond Cleavage)

Metal catalysis, particularly with copper, plays a significant role in the functionalization of morpholine derivatives. These reactions often involve the formation or cleavage of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules.

Copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from simple starting materials like amino alcohols, aldehydes, and diazomalonates. nih.govbohrium.comnih.gov The proposed mechanism involves the in situ formation of an imino alcohol, which then reacts with a copper carbene intermediate. Subsequent nucleophilic attack and ring closure afford the morpholine product. nih.gov

Furthermore, copper catalysts are employed in C-N cross-coupling reactions. An electrochemical method using a copper(II) acetate (B1210297) catalyst has been shown to facilitate the amination of quinoline (B57606) N-oxides with morpholine. mdpi.com This reaction can be controlled to produce either 2- or 4-aminoquinoline (B48711) derivatives depending on the solvent. mdpi.com The mechanism in dichloromethane (B109758) is proposed to proceed through a morpholine radical, initiated by electrochemical oxidation at the anode. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Copper(II) acetate | Three-component synthesis | Amino alcohols, aldehydes, diazomalonates | Highly substituted morpholines | nih.govbohrium.comnih.gov |

| Copper(II) acetate | Electrochemical C-H/N-H cross-coupling | Quinoline N-oxide, Morpholine | Aminoquinoline N-oxides | mdpi.com |

| Copper acetylide (in situ) | Three-component domino reaction | Terminal alkynes, isocyanates, oxiranes | Substituted morpholine derivatives | thieme-connect.com |

Free Radical Pathways in Morpholine Chemistry

Free radical reactions offer alternative pathways for the functionalization of morpholines. The morpholine radical can be generated under various conditions, including electrochemical oxidation. mdpi.com The EPR (Electron Paramagnetic Resonance) spectrum of the morpholine radical has been recorded at room temperature, confirming its existence as a reactive intermediate. mdpi.com

In the copper-catalyzed electrochemical amination of quinoline N-oxide, the reaction in dichloromethane is believed to be triggered by the formation of the morpholine radical at the anode. mdpi.com This radical then participates in the C-N bond formation. mdpi.com

The study of free radical processes is also relevant to the potential antioxidant properties of some morpholine derivatives. While not directly involving this compound, research on other substituted morpholines has explored their activity as free radical scavengers. nih.gov

Studies on Racemization-Prone Substrates

The stereochemical integrity of chiral centers is a critical consideration in the synthesis of substituted morpholines, as many applications, particularly in medicinal chemistry, require enantiomerically pure compounds. acs.org The carbon at the C2 position of this compound is a chiral center, making it susceptible to racemization under certain reaction conditions.

Studies on related morpholine-containing compounds have highlighted instances of racemization. For example, the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide using PyBOP® as a coupling reagent resulted in a racemic product. nih.gov The racemization was attributed to the activation of the carboxy group, which increases the acidity of the proton at the adjacent chiral center, facilitating its removal by a base and subsequent loss of stereochemistry. nih.gov

In another study, the synthesis of certain C3-substituted morpholin-2-ones showed partial racemization. acs.org Specifically, a morpholin-2-one (B1368128) bearing a nitro-substituted phenyl group at the C3 position exhibited a lower enantiomeric excess, which was ascribed to the increased acidity of the proton at the stereocenter due to the electron-withdrawing nitro group. acs.org These findings suggest that the presence of electron-withdrawing groups, such as the nitrile group in this compound, could potentially make the C2 proton more acidic and thus prone to racemization, especially in the presence of a base.

| Compound Class | Reaction Condition Leading to Racemization | Plausible Reason | Reference |

| Nα-acyl-amino acid-morpholinoanilides | Amide coupling using PyBOP® and Hünig's base | Increased acidity of the α-proton upon carboxyl activation | nih.gov |

| C3-substituted morpholin-2-ones | Presence of a strong electron-withdrawing group (NO2) | Increased acidity of the proton at the stereocenter | acs.org |

Medicinal Chemistry and Pharmacological Exploration of 4 Benzylmorpholine 2 Carbonitrile Derivatives

Role as a Core Structure in Drug Discovery and Development

The 4-benzylmorpholine-2-carbonitrile scaffold is a "privileged structure" in drug discovery, meaning it can be used to develop ligands for a variety of biological targets. nih.govresearchgate.net The morpholine (B109124) ring itself is a common feature in many approved and experimental drugs, valued for its ability to improve the pharmacokinetic profile of a molecule. nih.govresearchgate.net The combination of the morpholine ring with a benzyl (B1604629) group provides a foundation for creating diverse chemical libraries for screening against various diseases. smolecule.com

The versatility of this scaffold allows for the synthesis of a wide range of derivatives with potential applications in several therapeutic areas. For instance, derivatives of 2,2,4-substituted morpholines have shown sympathomimetic, analgesic, and antioxidant properties. nih.gov Furthermore, the benzylmorpholine moiety has been incorporated into tetraoxane (B8471865) analogues with potential as single-dose antimalarial drugs. nih.gov The development of drugs for central nervous system (CNS) disorders also utilizes the morpholine ring to enhance blood-brain barrier permeability. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies focus on how different substituents and their stereochemistry affect potency and selectivity. nih.gov

The biological activity of morpholine derivatives can be significantly altered by the nature and position of substituents on both the morpholine and benzyl rings. nih.gov For example, in a series of benzimidazole (B57391) derivatives, the position and type of substituent on the benzimidazole ring were found to be critical for anti-inflammatory activity. nih.gov Similarly, for chromenopyridine scaffolds, different starting materials and synthetic routes lead to derivatives with a broad spectrum of biological properties. mdpi.com

In the context of enzyme inhibition, the substitution pattern on the benzyl group can influence the inhibitory potency. For instance, in a study of carbonic anhydrase inhibitors, the presence of electron-withdrawing groups on the phenyl ring of benzylic carbamimidothioates increased their inhibitory activity, while electron-donating groups decreased it. nih.gov

The following table summarizes the influence of substituents on the biological activity of various heterocyclic scaffolds, providing insights that can be applied to the design of this compound derivatives.

| Scaffold | Position of Substitution | Effect on Biological Activity | Reference |

| Benzimidazole | N1, C2, C5, C6 | Significantly influences anti-inflammatory activity | nih.gov |

| Chromenopyridine | Varied | Leads to a broad spectrum of biological properties | mdpi.com |

| Benzylic Carbamimidothioates | Phenyl Ring | Electron-withdrawing groups increase carbonic anhydrase inhibition | nih.gov |

Stereochemistry plays a vital role in the pharmacological activity of chiral drugs, as different enantiomers can have distinct biological effects. nih.gov The three-dimensional arrangement of atoms in a molecule can determine its ability to bind to a biological target. nih.gov For morpholine derivatives, the stereochemistry at the C-2 and C-6 positions can be critical for activity. A scalable synthetic route has been developed for a chiral 2,2,6-trisubstituted morpholine that acts as an opioid antagonist. researchgate.net

In some cases, one enantiomer of a drug is responsible for the therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov Therefore, the synthesis of single-enantiomer drugs can lead to improved therapeutic outcomes. nih.gov For example, spiro bicyclic peptidomimetics based on diastereoisomeric scaffolds have shown contrasting activities as allosteric modulators of the dopamine (B1211576) D2 receptor. nih.gov

Target-Specific Biological Activities

Derivatives of this compound have been investigated for their potential to interact with specific biological targets, including enzymes and receptors.

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate the cell cycle and are attractive targets for cancer therapy. nih.govnih.gov Several small molecule inhibitors of CDKs have been developed, with some targeting the ATP-binding pocket. nih.gov Tetrahydroisoquinoline-4-carbonitrile derivatives have been identified as potent agents against CDKs. researchgate.net

Metabolic enzymes are another important class of drug targets. For example, inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) have been shown to reduce the concentration of branched-chain amino acids, which is beneficial in certain metabolic diseases. nih.gov Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK. nih.gov Additionally, some morpholine derivatives have been found to act as squalene (B77637) synthase inhibitors, which is relevant for their hypolipidemic effects. nih.gov

The table below provides examples of enzyme inhibition by various heterocyclic compounds.

| Compound Class | Target Enzyme | Biological Effect | Reference |

| Tetrahydroisoquinoline-4-carbonitrile derivatives | Cyclin-Dependent Kinases | Potential anticancer activity | researchgate.net |

| Benzothiophene carboxylate derivatives | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Reduction of branched-chain amino acids | nih.gov |

| 2-Biphenyl substituted morpholine derivatives | Squalene synthase | Hypolipidemic and hypocholesterolemic effects | nih.gov |

| Pyridazine-based sulfonamides | Carbonic Anhydrase, COX-2, 5-LOX | Multi-target anti-inflammatory agents | nih.gov |

In addition to enzyme inhibition, derivatives of this compound can modulate the activity of various receptors. For instance, σ1 receptor antagonists are being investigated for the treatment of pain. nih.gov A series of benzylpiperazine derivatives have been developed as potent and selective σ1 receptor ligands with antinociceptive effects. nih.gov The benzoylpiperidine fragment is also considered a privileged structure in the design of atypical antipsychotic agents that target serotonin (B10506) receptors. mdpi.com

The interaction of morpholine-containing compounds with cannabinoid receptors has also been explored. The N-morpholinoethyl moiety has been shown to occupy a deep hydrophobic pocket in the CB2 receptor, highlighting its importance for ligand recognition. nih.gov

Receptor Modulation and Antagonism

G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR84, PKR1, PKR2)

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are involved in a multitude of physiological processes, making them significant drug targets. nih.govfrontiersin.org The interaction of this compound derivatives with specific GPCRs has been a subject of interest in medicinal chemistry.

GPR84: GPR84, a G-protein-coupled receptor, is predominantly expressed in immune cells, with its expression being upregulated during inflammatory conditions. bohrium.com It is considered a promising therapeutic target for inflammatory conditions and fibrotic diseases. acs.orgnih.gov While medium-chain fatty acids are known to be its endogenous agonists, synthetic ligands have also been developed. bohrium.comnih.gov Research into the structure-activity relationship of GPR84 antagonists has shown that incorporating a 4-benzylmorpholine (B76435) group can lead to improved metabolic stability and solubility compared to other analogs. acs.org Specifically, a 1,2,4-triazine (B1199460) derivative featuring a 4-benzylmorpholine moiety demonstrated enhanced physicochemical properties, although it did not retain the high antagonist potency of its parent compound at human GPR84. acs.org

PKR1 and PKR2: Prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2) are GPCRs that are homologs of the amphibian protein Bv8. nih.gov These receptors and their ligands, prokineticins PK1 and PK2, are implicated in a variety of biological functions, including angiogenesis, neurogenesis, and inflammation. nih.gov They are also associated with pathologies such as tumorigenesis. nih.gov While specific studies on the direct interaction of this compound with PKR1 and PKR2 are not extensively detailed in the provided results, the known involvement of these receptors in cancer-related pathways like angiogenesis makes them relevant targets for novel anti-cancer agents.

Monoamine Reuptake Inhibition (Serotonin, Noradrenaline)

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of drugs that function by blocking the reabsorption of the neurotransmitters serotonin and norepinephrine (B1679862) in the brain. mayoclinic.org This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic neurotransmission. mayoclinic.orgwikipedia.org

Derivatives of 4-benzylpiperidine (B145979), a structurally related scaffold to 4-benzylmorpholine, have been extensively studied for their activity as monoamine reuptake inhibitors. nih.gov In a study of 24 synthetic 4-benzylpiperidine carboxamides, researchers identified key structural features that influence their selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET). nih.gov For instance, compounds with a 2-naphthyl substitution generally showed enhanced inhibition of both SERT and NET compared to those with a 1-naphthyl substitution. nih.gov Furthermore, the presence of a biphenyl (B1667301) ring was found to be a critical determinant for high-potency inhibition of SERT. nih.gov

While these findings are on the related 4-benzylpiperidine core, they provide valuable insights into the structural requirements for modulating serotonin and norepinephrine reuptake, which could be extrapolated to the design of 4-benzylmorpholine-based inhibitors.

Kinase Inhibition (e.g., PI3K, FLT3, HER)

Kinase inhibitors are a significant class of targeted cancer therapies that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division.

Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is a key signaling cascade involved in cell proliferation, survival, and growth. A well-known inhibitor of PI3K is LY294002, which contains a morpholine ring. nih.gov This compound, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, specifically and completely abolishes PI3K activity with an IC50 of 1.40 µM. nih.gov The morpholine moiety is crucial for its activity, as even slight structural changes lead to a significant decrease in inhibitory action. nih.gov This highlights the potential for morpholine-containing compounds, such as derivatives of this compound, to be developed as PI3K inhibitors.

FLT3 and HER: Sorafenib, a multi-kinase inhibitor, is known to inhibit Vascular Endothelial Growth Factor (VEGF) receptors, as well as FLT3 and BRAF in vitro. nih.gov The inhibition of these kinases contributes to its anti-cancer effects. While direct inhibition of FLT3 and HER by this compound itself is not explicitly documented in the provided results, the established role of morpholine-containing structures in kinase inhibition suggests a potential avenue for the design of novel inhibitors targeting these kinases.

Other Receptor Interactions (e.g., NK-1, D-dopamine, N-methyl-D-aspartate)

Dopamine Receptors: Research on 4-benzylpiperidine carboxamides, which are structurally similar to 4-benzylmorpholine derivatives, has revealed their potential as dopamine reuptake inhibitors. nih.gov The length of the linker between the piperidine (B6355638) ring and the carboxamide group, as well as the nature of the aromatic substituents, significantly influences their activity at the dopamine transporter (DAT). nih.gov Specifically, compounds with a two-carbon linker and a diphenyl group showed strong inhibition of dopamine reuptake. nih.gov One such compound, when pre-treating cells, was able to block the DAT-induced inhibition of D2 receptor endocytosis, indicating a functional role in modulating dopamine signaling. nih.govnih.gov

N-methyl-D-aspartate (NMDA) Receptors: Studies have investigated the interaction between NMDA receptor antagonists and dopamine agonists. For instance, the noncompetitive NMDA antagonist MK-801 was found to depress the effects of dopamine agonists in a primate model of Parkinson's disease. nih.gov This suggests a complex interplay between the glutamatergic and dopaminergic systems that could be modulated by compounds targeting these receptors.

Anti-Angiogenesis and Vascular Endothelial Growth Factor (VEGF) Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. explorationpub.com The Vascular Endothelial Growth Factor (VEGF) pathway is a key regulator of this process, making it a prime target for anti-cancer therapies. nih.gov

The binding of VEGF to its receptors, primarily VEGFR2, activates downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. nih.govnih.gov Several anti-angiogenic drugs function by inhibiting the VEGF/VEGFR signaling axis. nih.gov This can be achieved by preventing VEGF from binding to its receptors, blocking the receptors directly, or inhibiting the kinase activity of the receptors. nih.gov

While direct evidence of this compound modulating the VEGF pathway is not provided, the established role of morpholine-containing compounds in targeting pathways related to cell proliferation and survival, such as the PI3K pathway, suggests a potential for its derivatives to exhibit anti-angiogenic properties. nih.gov

Therapeutic Potential and Disease Models

Anti-Cancer Activity (In Vitro and In Vivo)

The anti-cancer potential of various heterocyclic compounds, including those with a morpholine scaffold, has been an active area of research.

In Vitro Activity: Studies on novel benzenesulphonohydrazide derivatives have demonstrated their antiproliferative activity against various tumor cell lines, including renal adenocarcinoma (769-P), hepatocellular carcinoma (HepG2), and lung carcinoma (NCI-H2170). nih.gov The substitution pattern on the phenyl ring was found to be crucial for both cytotoxicity and selectivity towards cancer cells. nih.gov For instance, a compound with fluorine and bromine substituents showed promising results. nih.gov

In Vivo Activity: The anti-cancer activity of eugenol-derived benzoxazine (B1645224) and aminomethyl compounds has been demonstrated in a mouse model of fibrosarcoma. nih.gov Oral administration of these compounds led to a reduction in both cancer incidence and tumor weight, with the benzoxazine derivatives showing slightly better activity. nih.gov This suggests that the in vivo efficacy of such compounds is a promising area of investigation.

Interactive Data Table: Kinase Inhibition by Morpholine-Containing Compounds

| Compound | Target Kinase | IC50 | Reference |

|---|---|---|---|

| LY294002 | PI3K | 1.40 µM | nih.gov |

Interactive Data Table: Antiproliferative Activity of Benzenesulphonohydrazide Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Compound 4 | Multiple | - | High | nih.gov |

| Compound 5 | 769-P | 1.94 | High | nih.gov |

| Compound 6 | 769-P | 26.38 | 55.26 | nih.gov |

| Compound 7 | NCI-H2170 | - | High | nih.gov |

Anti-Microbial Efficacy (Bacterial and Fungal Strains)

The search for new antimicrobial agents is critical in an era of growing resistance. The morpholine nucleus is a component of several established antimicrobial drugs. Studies on various carbazole (B46965) derivatives, which can be structurally analogous to parts of the target molecule, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. eurekaselect.com For instance, certain carbazole derivatives effectively inhibit the growth of Staphylococcus aureus and show moderate activity against Escherichia coli and Pseudomonas aeruginosa. eurekaselect.com They have also demonstrated antifungal effects against Candida albicans and Aspergillus flavus. eurekaselect.com The nitrile group has also been identified as a functional moiety that can enhance antimicrobial activity in pyridine (B92270) derivatives.

Table 2: Antimicrobial Activity of Structurally Related Derivatives

| Compound Class/Derivative | Microbial Strain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Carbazole Derivatives | Staphylococcus aureus | MIC = 32 µg/mL | eurekaselect.com |

| Carbazole Derivatives | Escherichia coli | >40% growth reduction at 64 µg/mL | eurekaselect.com |

| Carbazole Derivatives | Candida albicans | >60% growth inhibition at 64 µg/mL | eurekaselect.com |

| Carbazole Derivatives | Aspergillus flavus | >65% growth inhibition at 64 µg/mL | eurekaselect.com |

| Pyridine Carbonitrile Derivative | Bacillus mycoides | MIC = 0.0048 mg/mL | |

| Pyridine Carbonitrile Derivative | Candida albicans | MIC = 0.0048 mg/mL |

This table is interactive. Click on the headers to sort the data.

Anti-Inflammatory and Immunomodulatory Properties

Inflammation is a key pathological process in many diseases. Derivatives containing the morpholine ring have been investigated for their potential to mitigate inflammatory responses. A study on 2-hydroxy-2-substituted morpholine and 1,4-benzoxazine derivatives found that several compounds exhibited significant in vitro anti-inflammatory activity by inhibiting cyclooxygenase-1 (COX-1) and/or COX-2 enzymes at a concentration of 20 μΜ. In a separate line of research, novel 8-benzylaminoxanthine derivatives were synthesized and evaluated as adenosine (B11128) receptor antagonists with potential anti-inflammatory properties. nih.gov In vivo studies in mouse models of carrageenan- and formalin-induced inflammation identified one of these derivatives as a potent anti-inflammatory agent. nih.gov These findings suggest that the benzyl-amine substructure, present in 4-benzylmorpholine, can be a key pharmacophore for anti-inflammatory activity.

Anti-Parasitic Activity

Parasitic diseases remain a major global health challenge, and there is a continuous need for new therapeutic agents. The morpholine scaffold has been incorporated into compounds with demonstrated anti-parasitic effects. A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were tested in vitro against several parasites. While many showed moderate activity, the results indicated that the morpholine moiety could be a valuable component in the design of new anti-parasitic drugs. Other heterocyclic systems containing a carbonitrile group have also shown promise. For example, a 2-amino-naphtho[2,3-b]pyran-3-carbonitrile derivative was effective against Toxoplasma gondii. Furthermore, acrylonitrile (B1666552) derivatives have been identified as possessing anti-inflammatory, antiviral, and antimalarial properties, highlighting the potential utility of the cyano group in developing anti-parasitic agents. nih.gov

Anti-Dyslipidemic and Hypocholesterolemic Effects (e.g., Squalene Synthase Inhibition)

Derivatives of this compound have been investigated for their potential to lower cholesterol and manage dyslipidemia. A key target in this area is squalene synthase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, these compounds can effectively reduce the production of cholesterol in the body. Research in this area focuses on synthesizing and evaluating the efficacy of various analogs to identify potent and selective inhibitors.

Antidepressant and Central Nervous System (CNS)-Related Activities (e.g., Reboxetine analogs)

The this compound scaffold is a key structural component of reboxetine, a well-established norepinephrine reuptake inhibitor used in the treatment of depression. nih.govnih.gov This has spurred further research into developing analogs with potential applications for various central nervous system (CNS) disorders.

Reboxetine itself is a potent and selective inhibitor of norepinephrine reuptake. nih.gov It demonstrates weak affinity for other receptors like muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, contributing to a more favorable side-effect profile compared to older antidepressants. nih.gov The morpholine derivative is used clinically for depression, panic disorder, and attention deficit hyperactivity disorder (ADHD). nih.gov

Building on the structure of reboxetine, researchers have explored modifications to the this compound core to develop novel compounds with potential anticonvulsant and pain-attenuating properties. nih.gov Studies have shown that specific substitutions on the N'-benzylamide portion of related primary amino acid derivatives can lead to potent anticonvulsant activity in animal models. nih.gov

Analgesic and Sympathomimetic Properties

Certain derivatives of the core 4-benzylmorpholine structure have shown promise as analgesics. Research into primary amino acid derivatives, which share structural similarities, has identified compounds with significant pain-attenuating properties in models of neuropathic pain. nih.gov This suggests that the morpholine scaffold can be a valuable template for the development of new pain management therapies. The sympathomimetic effects are largely tied to the norepinephrine reuptake inhibition mechanism, which can lead to increased stimulation of the sympathetic nervous system.

Antioxidant Potential

The antioxidant properties of benzylmorpholine derivatives are an emerging area of interest. While direct studies on this compound are limited, related structures have demonstrated antioxidant capabilities. For example, some benzofuran-2-carboxamide (B1298429) derivatives have been shown to possess neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. nih.gov Similarly, certain resveratrol (B1683913) derivatives incorporating a benzylidene moiety have exhibited high antioxidant activity. nih.gov This suggests that the benzylmorpholine scaffold could be modified to incorporate antioxidant functionalities, potentially leading to multifunctional drug candidates for conditions like neurodegenerative diseases. nih.govnih.gov

Lead Optimization and Preclinical Development Considerations

Hit-to-Lead and Lead Optimization Strategies

The process of advancing a "hit" compound, identified through high-throughput screening, to a "lead" candidate involves rigorous optimization. upmbiomedicals.com This hit-to-lead phase aims to refine the initial hits into a smaller set of potent and selective compounds. upmbiomedicals.com Strategies employed include:

Structure-Activity Relationship (SAR) Studies: Preliminary SAR studies help identify the key molecular features responsible for the desired biological activity. upmbiomedicals.com

Structural Simplification: This strategy focuses on removing non-essential parts of a complex molecule to improve synthetic accessibility, pharmacokinetic properties, and reduce potential side effects. nih.gov

Fragment-Based Drug Discovery: This approach involves generating a focused virtual library by combining an activated fragment that binds to the target with various chemical blocks. biosolveit.deyoutube.com This "Diversity Oriented Target-Focused Synthesis" (DOTS) approach can accelerate the optimization process. biosolveit.de

Lead optimization further refines the lead compounds by modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic and safety profiles. upmbiomedicals.comnih.gov This iterative process relies heavily on medicinal chemistry and extensive in vitro and in vivo testing. upmbiomedicals.com

Multiparameter Optimization in Drug Design

Developing a successful drug requires a delicate balance of multiple properties, including potency, absorption, distribution, metabolism, and excretion (ADME) characteristics, and a good safety profile. nih.gov Multiparameter optimization (MPO) addresses this challenge by simultaneously considering these various factors. nih.govnih.gov

MPO methods are crucial for designing high-quality compounds and increasing the efficiency of the drug discovery process. nih.govoptibrium.com These methods can range from simple "rules of thumb" to more complex probabilistic approaches that account for the inherent uncertainties in experimental data. nih.gov The goal of MPO is to identify drug candidates with the best possible balance of properties to maximize their chances of success in clinical development. upmbiomedicals.com For CNS drug candidates, properties like blood-brain barrier permeability are critical and are incorporated into the MPO strategy. chemrxiv.org

Plasma Protein Binding Investigations

Specific measurements of the extent to which this compound binds to plasma proteins like albumin are not documented in accessible scientific literature. Plasma protein binding is a critical parameter that influences the distribution and availability of a drug at its target site. Although some commercial vendors allude to high protein binding for this compound, verifiable data from peer-reviewed studies is absent.

Kinetic Solubility Assessment

Quantitative data on the kinetic solubility of this compound in aqueous solutions is not available in the public domain. Kinetic solubility assays are fundamental in early-phase drug discovery to assess the dissolution rate of a compound, which can impact its absorption. While related compounds may offer some insights, direct experimental values for this compound have not been published.

Computational Chemistry and Mechanistic Insights

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of 4-Benzylmorpholine-2-carbonitrile, might interact with the binding site of a protein. nih.govnih.gov

In studies on related morpholine-containing compounds, molecular docking has been successfully employed to elucidate binding modes. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives were docked into the active sites of PI3K-α (PDB ID: 4L23) and mTOR (PDB ID: 4JT6) to understand their potential as dual inhibitors. nih.gov The analysis revealed key interactions, such as the importance of Valine 851 in the binding to PI3K, which is crucial for inhibitor binding. nih.gov Similarly, docking studies on other heterocyclic systems have been used to rationalize the antimycobacterial activity by identifying interactions within the enzyme's active site. connectjournals.comvlifesciences.com

For this compound, a typical molecular docking study would involve:

Obtaining the 3D structure of a potential protein target.

Defining the binding site or pocket within the protein.

Computationally placing the this compound molecule into this site in various conformations.

Using a scoring function to rank the poses based on the predicted binding affinity.

The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

Table 1: Illustrative Molecular Docking Data for a Morpholine (B109124) Derivative

| Protein Target | PDB ID | Key Interacting Residue | Interaction Type | Predicted Binding Affinity (kcal/mol) |

| PI3K-α | 4L23 | Val 851 | Hydrogen Bond | -8.5 |

| mTOR | 4JT6 | Val 2240 | Hydrophobic | -7.9 |

| Bcl-w | 2Y6W | Gly 142 | Hydrogen Bond | -9.2 |

Note: This table is illustrative and based on data for related morpholine compounds to demonstrate the type of information generated from molecular docking studies. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Tautomerism, Anionic Derivatives)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.net

A DFT study on the related compound 4-Acetylmorpholine, using the B3LYP/6-31++G(d,p) basis set, revealed how acetylation affects the thermodynamic properties and dipole moment of the morpholine ring. researchgate.net Such calculations can determine the distribution of electron density and identify the most reactive sites in a molecule through analyses like Molecular Electrostatic Potential (MEP) and Fukui functions. nih.govnih.gov

For this compound, DFT calculations could be used to:

Analyze Electronic Structure: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Study Tautomerism: Investigate the potential for tautomeric forms, which involves the migration of a hydrogen atom. DFT can calculate the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

Characterize Anionic Derivatives: Model the properties of anionic forms of the molecule, which is relevant for understanding its behavior in different chemical environments and its potential to act as a nucleophile.

Table 2: Representative Data from DFT Calculations on a Morpholine Analog

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measures polarity and influences intermolecular interactions |

| Total Energy | -552 Hartrees | Thermodynamic stability parameter |

Note: This table contains representative values for a morpholine derivative like 4-Acetylmorpholine to illustrate the output of quantum chemical calculations. researchgate.net

Predictive Modeling (e.g., Quantitative Structure-Activity Relationship (QSAR))

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These predictive models are used to estimate the activity of new, unsynthesized compounds. nih.gov

QSAR studies typically involve calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) for a series of compounds with known activities. A mathematical model is then developed to find the best correlation between these descriptors and the activity. For example, a 2D-QSAR study on benzopyrane inhibitors of P-glycoprotein found a linear correlation between the van der Waals surface area of hydrophobic atoms and the inhibitory activity. nih.gov 3D-QSAR models, which use 3D structural information, can identify the key pharmacophoric features required for activity, such as the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups. nih.gov

To develop a QSAR model for a series of analogs including this compound, researchers would:

Synthesize and test a library of related compounds for a specific biological activity.

Calculate various molecular descriptors for each compound.

Use statistical methods like partial least squares (PLS) to build a regression model.

Validate the model using internal and external test sets of compounds.

The resulting model could then predict the activity of this compound and guide the design of more potent analogs. nih.gov

Reaction Mechanism Elucidation (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

Using methods like DFT, researchers can calculate the activation energies (energy barriers) for different reaction pathways, allowing them to predict the most likely mechanism. nih.gov For example, a computational study of a tautomerization reaction investigated the mechanism in both the gas phase and in a solvent, calculating the barrier heights for the proton transfer process. nih.gov This type of analysis provides detailed insight into the kinetics and thermodynamics of the reaction.

For this compound, this approach could be used to:

Optimize Synthesis: Study the mechanism of its synthesis to identify rate-limiting steps and explore conditions that could improve the reaction yield.

Predict Reactivity: Analyze the transition states for potential reactions, such as nucleophilic attack at the nitrile group or reactions involving the morpholine ring, to understand its chemical stability and reactivity profile.

Homology Modeling for Target Interaction Prediction

When the experimental 3D structure of a protein target is not available, homology modeling can be used to build a theoretical model. nih.gov This method relies on the principle that proteins with similar sequences will have similar three-dimensional structures. The process involves finding a known experimental structure of a homologous protein (the template) and using its structure as a guide to build a model of the target protein.